2-Methoxy-5-nitrobenzaldehyde 2-Methoxy-5-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 25016-02-8
VCID: VC3705760
InChI: InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol

2-Methoxy-5-nitrobenzaldehyde

CAS No.: 25016-02-8

Cat. No.: VC3705760

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-nitrobenzaldehyde - 25016-02-8

Specification

CAS No. 25016-02-8
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
IUPAC Name 2-methoxy-5-nitrobenzaldehyde
Standard InChI InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Standard InChI Key YWVSKFXYEWMHEO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Canonical SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Introduction

Chemical Identity and Structure

2-Methoxy-5-nitrobenzaldehyde is an organic compound characterized by its aromatic structure with multiple functional groups. The benzaldehyde framework contains a methoxy group (-OCH3) at position 2 and a nitro group (-NO2) at position 5, creating a molecule with distinctive reactivity patterns .

Identification Parameters

The compound is unambiguously identified through several standardized parameters:

ParameterValue
CAS Number25016-02-8
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
IUPAC Name2-Methoxy-5-nitrobenzaldehyde
InChI KeyYWVSKFXYEWMHEO-UHFFFAOYSA-N

The compound is known by several synonyms in scientific and commercial literature, including Benzaldehyde, 2-methoxy-5-nitro-; o-Anisaldehyde, 5-nitro-; 3-Nitro-6-methoxybenzaldehyde; and 5-Nitro-2-methoxybenzaldehyde .

Structural Characteristics

The molecular structure features three key functional groups that determine its chemical behavior:

  • Aldehyde group (-CHO): Located at position 1, providing reactivity for condensation reactions

  • Methoxy group (-OCH3): At position 2, creating an electron-donating effect

  • Nitro group (-NO2): At position 5, functioning as an electron-withdrawing group

The interplay between these electronic effects gives the compound its distinctive reactivity profile and makes it valuable for organic synthesis applications .

Physical Properties

2-Methoxy-5-nitrobenzaldehyde exists as a solid at standard temperature and pressure, typically appearing as a yellow to brown crystalline substance . Its physical characteristics make it suitable for various laboratory applications and synthetic processes.

Key Physical Parameters

PropertyValueReference
Physical StateYellow to brown solid/White to yellow powder or crystals
Melting Point89°C
Boiling Point336.7°C at 760 mmHg
Density1.322 g/cm³
Flash Point172.3°C
Topological Polar Surface Area72.1 Ų
XLogP31.6
Vapor Pressure0.00011 mmHg at 25°C

Solubility Profile

Chemical Reactivity

The reactivity of 2-Methoxy-5-nitrobenzaldehyde is primarily determined by its three functional groups, each contributing distinct reaction pathways.

Aldehyde Reactions

The aldehyde group readily participates in various organic transformations:

  • Oxidation reactions: Conversion to carboxylic acids

  • Reduction reactions: Formation of primary alcohols

  • Condensation reactions: With amines, hydrazines, and other nucleophiles

  • Aldol reactions: Self-condensation or reactions with other carbonyl compounds

Influence of Substituents

The methoxy and nitro groups significantly influence the reactivity of the benzaldehyde core:

  • The methoxy group (-OCH3) at position 2:

    • Acts as an electron-donating group

    • Activates the aromatic ring toward electrophilic substitution

    • Provides steric effects that may influence reaction pathways

  • The nitro group (-NO2) at position 5:

    • Functions as a strong electron-withdrawing group

    • Deactivates the ring toward electrophilic substitution

    • Can be reduced to an amino group under appropriate conditions

    • Participates in nucleophilic aromatic substitution reactions

The opposing electronic effects of these substituents create a regioselective reaction environment that can be exploited in targeted synthetic applications.

Synthesis Methods

Several approaches have been documented for the synthesis of 2-Methoxy-5-nitrobenzaldehyde, with the most common method involving the methylation of 2-hydroxy-5-nitrobenzaldehyde.

Methylation of Hydroxybenzaldehyde

A typical synthesis procedure involves:

  • Starting with 2-hydroxy-5-nitrobenzaldehyde

  • Methylation using methyl iodide and potassium carbonate in DMF

  • Room temperature reaction for 12 hours

  • Precipitation by pouring into ice

  • Purification by column chromatography

A scaled-up industrial procedure reported uses:

  • 2-hydroxy-5-nitrobenzaldehyde (1.6 kg)

  • DMF (8.0 L)

  • Potassium carbonate (2.6 kg)

  • Methyl iodide (1.5 kg)

  • Reaction temperature of 40-50°C

  • HPLC monitoring until completion

  • Water addition (16 L) followed by filtration and drying

  • Reported yield: 87.4% with 99.7% purity

Alternative Synthetic Routes

Alternative methods may include:

  • Direct nitration of 2-methoxybenzaldehyde

  • Oxidation of 2-methoxy-5-nitrotoluene

  • Formylation of 1-methoxy-4-nitrobenzene

These methods offer different advantages depending on starting material availability and specific reaction conditions required .

Applications in Research and Industry

2-Methoxy-5-nitrobenzaldehyde serves as a versatile building block with numerous applications across different fields.

Pharmaceutical Intermediates

The compound is particularly valuable in pharmaceutical synthesis as a precursor for various drug candidates. Its multiple functional groups allow for selective transformations leading to complex molecular architectures . It has been utilized in the synthesis of compounds with potential:

  • Anti-inflammatory properties

  • Antimicrobial activity

  • Anticancer applications

  • Central nervous system modulation

Agrochemical Development

In agrochemical research, 2-Methoxy-5-nitrobenzaldehyde serves as an intermediate for developing compounds with pesticidal, herbicidal, or plant growth regulatory properties .

Research Applications

Beyond commercial applications, the compound is frequently employed in academic research as:

  • A model substrate for studying reaction mechanisms

  • A building block for heterocyclic synthesis

  • A precursor for materials science applications

  • A probe for investigating structure-activity relationships in medicinal chemistry

SupplierQuantityPriceCurrency
CymitQuimica5g47.00EUR
CymitQuimica25g142.00EUR
CymitQuimica (IN-DA002Q6C)250mg30.00EUR
CymitQuimica (IN-DA002Q6C)1g27.00EUR
CymitQuimica (IN-DA002Q6C)5g62.00EUR
CymitQuimica (IN-DA002Q6C)10g75.00EUR
CymitQuimica (IN-DA002Q6C)25g122.00EUR
CymitQuimica (54-OR400049)1g36.00EUR
CymitQuimica (54-OR400049)5g51.00EUR
CymitQuimica (54-OR400049)25g220.00EUR
CymitQuimica (54-OR400049)100g794.00EUR
ChemUniverse100mg34.00USD
ChemUniverse250mg41.00USD
ChemUniverse1g53.00USD

The pricing reflects the compound's relative complexity and specialized applications, with bulk pricing offering economies of scale for larger-quantity users .

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